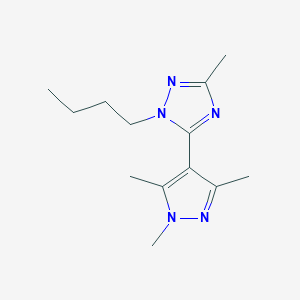![molecular formula C15H23NO2S B5628264 (3R)-1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-3,4,4-trimethyl-3-pyrrolidinol](/img/structure/B5628264.png)
(3R)-1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-3,4,4-trimethyl-3-pyrrolidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of structurally related compounds often involves intricate steps that ensure the introduction of specific functional groups, achieving the desired stereochemistry. For example, compounds with similar structural motifs have been synthesized through reactions that are exothermic and spontaneous at room temperature, indicating a favorable synthesis pathway (Singh et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds closely related to "(3R)-1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-3,4,4-trimethyl-3-pyrrolidinol" can be characterized using techniques such as NMR, UV-Vis, FT-IR, and mass spectroscopy, alongside quantum chemical calculations (Singh et al., 2013). These analyses provide insights into the electronic transitions, charge transfer, and intramolecular interactions within the molecule.
Chemical Reactions and Properties
Chemical reactions involving similar compounds have been extensively studied, revealing that the nature of substituents and their positions significantly influence the molecule's reactivity and the type of chemical reactions it undergoes. For instance, compounds with thieno[2,3-b]pyridine motifs have been synthesized and their reactions with electrophilic reagents have been explored, demonstrating diverse reactivity profiles depending on the substituents present (Tolkunov et al., 1995).
Propiedades
IUPAC Name |
(4-ethyl-5-methylthiophen-3-yl)-[(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2S/c1-6-11-10(2)19-7-12(11)13(17)16-8-14(3,4)15(5,18)9-16/h7,18H,6,8-9H2,1-5H3/t15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQIBWKCLMGNLKV-HNNXBMFYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=C1C(=O)N2CC(C(C2)(C)O)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(SC=C1C(=O)N2C[C@](C(C2)(C)C)(C)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-ethyl-5-methylthiophen-3-yl)-[(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-fluorobenzyl)thio]-4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole](/img/structure/B5628182.png)
![N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B5628190.png)
![2-(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide](/img/structure/B5628198.png)


![4'-fluoro-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}biphenyl-2-carboxamide](/img/structure/B5628224.png)

![3-chloro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B5628235.png)

![3-{(3R*,4S*)-4-morpholin-4-yl-1-[(1-phenyl-1H-pyrazol-4-yl)carbonyl]piperidin-3-yl}propan-1-ol](/img/structure/B5628254.png)
![3-[(1-cyclopropyl-1H-imidazol-2-yl)methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B5628266.png)

![2-(4-{2-[2-(4-fluorophenyl)-1-pyrrolidinyl]-2-oxoethyl}-1-piperazinyl)pyrimidine](/img/structure/B5628280.png)
